Cas no 1270519-03-3 (1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine)

1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-amine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring both bromo and chloro substituents on the pyridine ring, enhances reactivity for selective functionalization, making it a versatile intermediate in cross-coupling reactions and nucleophilic substitutions. The presence of the primary amine group further expands its applicability in amide formation and Schiff base synthesis. This compound is particularly valued for its stability under standard conditions and compatibility with diverse reaction protocols. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications, supporting advancements in medicinal chemistry and material science.
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine structure
1270519-03-3 structure
Product name:1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
CAS No:1270519-03-3
MF:C7H8BrClN2
MW:235.508819580078
CID:5894969
PubChem ID:129942449

1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
    • 1270519-03-3
    • EN300-1897639
    • Inchi: 1S/C7H8BrClN2/c1-4(10)5-2-7(9)11-3-6(5)8/h2-4H,10H2,1H3
    • InChI Key: XZHMRUPIOHBGIK-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=CC=1C(C)N)Cl

Computed Properties

  • Exact Mass: 233.95594g/mol
  • Monoisotopic Mass: 233.95594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9Ų

1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1897639-10.0g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
10g
$4667.0 2023-06-02
Enamine
EN300-1897639-0.5g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
0.5g
$1043.0 2023-09-18
Enamine
EN300-1897639-0.1g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
0.1g
$956.0 2023-09-18
Enamine
EN300-1897639-1g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
1g
$1086.0 2023-09-18
Enamine
EN300-1897639-10g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
10g
$4667.0 2023-09-18
Enamine
EN300-1897639-0.05g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
0.05g
$912.0 2023-09-18
Enamine
EN300-1897639-1.0g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
1g
$1086.0 2023-06-02
Enamine
EN300-1897639-5.0g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
5g
$3147.0 2023-06-02
Enamine
EN300-1897639-5g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
5g
$3147.0 2023-09-18
Enamine
EN300-1897639-0.25g
1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine
1270519-03-3
0.25g
$999.0 2023-09-18

Additional information on 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine

Chemical Profile of 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine (CAS No. 1270519-03-3)

1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine, identified by the chemical identifier CAS No. 1270519-03-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic amine derivative features a pyridine core substituted with bromo and chloro groups, making it a versatile scaffold for medicinal chemistry applications. The structural motif is particularly attractive due to its ability to engage in multiple binding interactions, which has positioned it as a key intermediate in the synthesis of biologically active molecules.

The compound's molecular structure consists of a pyridine ring at the core, substituted at the 5-position with a bromine atom and at the 2-position with a chlorine atom. The 4-position of the pyridine ring is linked to an ethylamine moiety through an amide bond. This arrangement creates a balance of electronic and steric properties that are conducive to further functionalization and derivatization, enabling the development of novel pharmacophores.

In recent years, 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine has garnered attention in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in oncology, where derivatives of this compound have shown promise as kinase inhibitors. The presence of halogen atoms on the pyridine ring enhances its interaction with aromatic residues in protein targets, facilitating tighter binding and improved pharmacological activity.

Moreover, studies have highlighted the utility of this compound in designing modulators of G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases. The structural features of 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine allow it to act as a scaffold for developing selective GPCR ligands, which could lead to novel therapeutic interventions.

Recent advances in computational chemistry have further enhanced the understanding of how 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine interacts with biological targets. Molecular docking studies have revealed that this compound can effectively bind to active sites of enzymes and receptors, suggesting its potential as a lead compound for drug discovery. The bromo and chloro substituents provide favorable hydrogen bonding and hydrophobic interactions, which are critical for achieving high affinity and selectivity.

The agrochemical sector has also explored the applications of 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine in developing novel pesticides and herbicides. Its structural framework allows for modifications that can enhance its efficacy against pests while minimizing environmental impact. Researchers have been particularly interested in synthesizing derivatives that exhibit systemic activity, ensuring prolonged protection for crops.

In terms of synthetic methodologies, 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-amine can be synthesized through multi-step organic reactions involving halogenation and condensation processes. Advances in green chemistry have prompted investigations into more sustainable synthetic routes, such as catalytic methods that reduce waste and energy consumption. These efforts align with global initiatives to promote environmentally responsible chemical synthesis.

The pharmacokinetic properties of 1-(5-bromo-2-chloropyridin-4-ylenthanamidine) are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to elucidate these parameters, providing valuable insights into its biological disposition and potential side effects.

Future directions in research on CAS No. 1270519 -03 -3 include exploring its role in treating neurological disorders. Preliminary data suggest that derivatives of this compound may interact with neurotransmitter receptors, offering new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its potential application in anti-inflammatory therapies is being examined due to its ability to modulate inflammatory pathways.

The versatility of 1-(5-bromo -2-chloropyridin -4 -y l) eth an - 1 - am ine makes it a valuable asset in medicinal chemistry libraries. Its ability to serve as a scaffold for further derivatization allows researchers to fine-tune its properties for specific applications. As computational tools become more sophisticated, the design and optimization of such compounds will continue to accelerate, driving innovation across multiple sectors.

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